4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate
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Overview
Description
4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₈F₄N₂O₄ and a molecular weight of 308.186 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with four fluorine atoms and a nitrophenyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate typically involves the reaction of 4-nitrophenol with 3,3,4,4-tetrafluoropyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl ester group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolidine derivatives.
Reduction: 4-Aminophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate.
Hydrolysis: 3,3,4,4-Tetrafluoropyrrolidine-1-carboxylic acid and 4-nitrophenol.
Scientific Research Applications
4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyrrolidine derivatives.
Biology: Employed in the study of enzyme kinetics and inhibition due to its ability to act as a substrate for esterases.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl ester group can be hydrolyzed by esterases, releasing 4-nitrophenol and the corresponding carboxylic acid. This hydrolysis reaction is often used to study enzyme activity and inhibition .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate: Similar compounds include other nitrophenyl esters and fluorinated pyrrolidine derivatives.
4-Nitrophenylchloroformate: Another nitrophenyl ester used in organic synthesis and enzyme studies.
Uniqueness
This compound is unique due to the presence of both a highly fluorinated pyrrolidine ring and a nitrophenyl ester group. This combination imparts distinct chemical properties, making it valuable in various research applications .
Properties
CAS No. |
920966-49-0 |
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Molecular Formula |
C11H8F4N2O4 |
Molecular Weight |
308.19 g/mol |
IUPAC Name |
(4-nitrophenyl) 3,3,4,4-tetrafluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H8F4N2O4/c12-10(13)5-16(6-11(10,14)15)9(18)21-8-3-1-7(2-4-8)17(19)20/h1-4H,5-6H2 |
InChI Key |
INBHYEJXBYYDKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])(F)F)(F)F |
Origin of Product |
United States |
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